(1-Methyl-6-oxabicyclo[3.2.1]octan-5-yl)methanamine;hydrochloride
Description
(1-Methyl-6-oxabicyclo[3.2.1]octan-5-yl)methanamine hydrochloride is a bicyclic amine derivative with a fused oxygen-containing ring system. Its structure comprises a bicyclo[3.2.1]octane scaffold substituted with a methyl group at position 1, an oxygen atom at position 6, and a methanamine group at position 5, forming a hydrochloride salt. This compound is primarily used in research and development (R&D) for pharmaceutical or chemical studies, as indicated by its classification as a lab-use-only product in and . Key properties include a molecular weight of 141.21 g/mol (free base, ) and solubility in water and organic solvents ().
Properties
IUPAC Name |
(1-methyl-6-oxabicyclo[3.2.1]octan-5-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-8-3-2-4-9(5-8,6-10)11-7-8;/h2-7,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNZJSJQDFZSIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1)(OC2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
(1-Methyl-6-oxabicyclo[32
Chemistry: It can be used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound may be used in biological studies to understand the interactions of epoxides and amines with biological molecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1-Methyl-6-oxabicyclo[3.2.1]octan-5-yl)methanamine;hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Variations
- {6-Oxabicyclo[3.2.1]octan-2-yl}methanamine Hydrochloride (CAS: 2138204-86-9): This positional isomer differs in the placement of the methanamine group (position 2 vs. 5). It is reported as a white solid with aqueous solubility, similar to the target compound .
- 5-Methyl-6-oxabicyclo[3.2.1]octan-1-amine Hydrochloride: The methyl group is at position 5 instead of 1, and the amine is at position 1.
Functional Group Derivatives
- {6-Oxabicyclo[3.2.1]octan-5-yl}methanesulfonyl Chloride (CAS: 2248400-47-5) :
Replacing the amine group with a sulfonyl chloride introduces electrophilic reactivity, making it a key intermediate for nucleophilic substitutions. Unlike the target compound, it is thermally sensitive and discontinued for commercial use . - It has a higher molecular weight (261.17 g/mol) and melting point (268°C) compared to the target compound .
Heteroatom Variations in Bicyclic Systems
- Oxycodone Hydrochloride :
A structurally complex opioid with an azabicyclo[3.2.1]octane core (nitrogen instead of oxygen). The substitution of oxygen with nitrogen increases basicity and alters pharmacological activity, highlighting the role of heteroatoms in bioactivity . - Methyl (1S,2S,3S,5R)-3-[(2-chloro-6-methylphenyl)carbamoyloxy]-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate Hydrochloride :
This tropane derivative demonstrates how ester and carbamate functional groups on a bicyclic scaffold can confer diverse biological properties, such as anticholinergic effects .
Table 1: Key Properties of Selected Compounds
| Compound Name | Molecular Weight (g/mol) | Solubility | Melting Point | Purity | Key Functional Groups |
|---|---|---|---|---|---|
| Target Compound | 177.7 (HCl salt)* | Water, organics | Not reported | ≥95% | Bicyclic ether, amine HCl |
| {6-Oxabicyclo[...]octan-2-yl}methanamine HCl | 177.7 (HCl salt)* | Water | Not reported | Not reported | Positional isomer, amine HCl |
| [2-(4-Cl-Ph)-thiazol-4-yl]methanamine HCl | 261.17 | Not reported | 268°C | 97% | Thiazole, Cl, amine HCl |
| Oxycodone HCl | 351.82 | Water | Not reported | Not reported | Azabicyclo, opioid scaffold |
*Estimated based on free base (141.21 g/mol) + HCl (36.46 g/mol).
Q & A
Q. How can researchers optimize the synthesis of (1-Methyl-6-oxabicyclo[3.2.1]octan-5-yl)methanamine hydrochloride to improve yield and purity?
Methodological Answer: Synthesis optimization involves:
- Precursor Selection : Start with a bicyclic ether precursor (e.g., 6-oxabicyclo[3.2.1]octane derivatives) to ensure structural fidelity.
- Amination : Use reductive amination with sodium cyanoborohydride or catalytic hydrogenation (e.g., Pd/C or Raney Ni) under controlled pH (6–7) to introduce the methanamine group .
- Hydrochloride Formation : Precipitate the free base with HCl gas in anhydrous ether, followed by recrystallization in ethanol/water (1:1) to enhance purity .
- Scale-Up Considerations : Batch reactions under nitrogen atmosphere minimize oxidation, while inline pH monitoring ensures reaction consistency .
Q. What strategies enhance the solubility and stability of this compound in aqueous buffers for in vitro studies?
Methodological Answer:
- Salt Form Utilization : The hydrochloride salt inherently improves water solubility; adjust buffer pH to 4–6 to maintain ionic stability .
- Co-Solvents : Use 10–20% DMSO or PEG-400 in PBS to prevent aggregation without compromising biological activity .
- Lyophilization : Store as a lyophilized powder at -20°C; reconstitute in deionized water with 0.1% Tween-20 to reduce surface tension .
Q. Which analytical techniques are recommended for structural confirmation and purity assessment?
Methodological Answer:
- NMR Spectroscopy : - and -NMR in DO or DMSO-d to confirm bicyclic ring integrity and amine proton shifts .
- HPLC-MS : Reverse-phase C18 column (3.5 µm, 4.6 × 150 mm) with 0.1% formic acid in acetonitrile/water gradient (retention time: 8–12 min) for purity >98% .
- Elemental Analysis : Validate chloride content (theoretical: ~19.2%) via gravimetric titration with AgNO .
Advanced Research Questions
Q. How can enantiomeric impurities be detected and resolved in this bicyclic amine hydrochloride?
Methodological Answer:
- Chiral Chromatography : Use a Chiralpak IA-3 column (3 µm, 4.6 × 250 mm) with hexane:isopropanol (80:20) + 0.1% diethylamine; flow rate: 1.0 mL/min .
- Circular Dichroism (CD) : Compare CD spectra at 220–260 nm to identify (+)- and (−)-enantiomers; quantify impurities down to 0.1% .
- Crystallization : Employ tartaric acid diastereomeric salt formation in ethanol to isolate the desired enantiomer .
Q. What experimental designs are suitable for studying this compound’s interaction with neuronal receptors?
Methodological Answer:
- Radioligand Binding Assays : Use -labeled ligands (e.g., σ-1 receptor) in HEK-293 cells transfected with target receptors. Incubate at 25°C for 60 min; measure displacement with a scintillation counter .
- Patch-Clamp Electrophysiology : Assess ion channel modulation in primary cortical neurons (e.g., NMDA receptors) at holding potentials of -70 mV .
- Dose-Response Curves : Fit data to Hill equation (GraphPad Prism) to calculate IC and cooperativity coefficients .
Q. How can researchers evaluate the environmental fate of this compound in ecotoxicology studies?
Methodological Answer:
- Biodegradation Assays : Use OECD 301D (Closed Bottle Test) with activated sludge inoculum; monitor via LC-MS/MS over 28 days .
- Aquatic Toxicity : Acute exposure tests on Daphnia magna (48-hr LC) and algal growth inhibition (72-hr Chlorella vulgaris) .
- Soil Adsorption : Batch equilibrium method with HPLC quantification; calculate K using Freundlich isotherms .
Q. What mechanistic insights can be gained from studying oxidation byproducts of this compound?
Methodological Answer:
- Forced Degradation : Expose to 3% HO at 40°C for 24 hr; identify products via HRMS (Q-TOF) and -NMR .
- Reactive Oxygen Species (ROS) Detection : Use DCFH-DA assay in SH-SY5Y cells; correlate oxidation with cytotoxicity (MTT assay) .
- Computational Modeling : DFT calculations (Gaussian 09) to predict oxidation sites and transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
